![molecular formula C11H9ClF2N4O B2583858 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide CAS No. 1436026-95-7](/img/structure/B2583858.png)
2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Functionalization Reactions and Synthesis
Experimental and theoretical studies have focused on the functionalization reactions involving pyrazole derivatives, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamides. These processes are significant for synthesizing various compounds with potential applications in medicinal chemistry and material science. The reactions are characterized by their efficiency and the ability to yield diverse products under different conditions, highlighting the versatility of pyrazole derivatives in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Pyrazole Derivatives
The synthesis of novel pyrazole derivatives, such as 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, has been explored. These compounds are synthesized through a series of reactions including hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis. Such studies contribute to the development of new materials and pharmaceuticals by expanding the library of pyrazole-based compounds (Yang Yun-shang, 2010).
Crystal Structure and Computational Study
Research has also been conducted on the crystal structure and computational study of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs. These studies are crucial for understanding the molecular properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Shen, Huang, Diao, & Lei, 2012).
Antileishmanial Activity
Research into the antileishmanial activity of pyrazolopyridine derivatives has provided insights into potential therapeutic applications. These compounds have been synthesized and evaluated for their efficacy against Leishmania species, contributing to the search for new treatments for leishmaniasis, a significant tropical disease (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).
Spin States of Iron(II) Complexes
The effect of tether groups on the spin states of iron(II) complexes with pyrazol-1-yl pyridine derivatives has been investigated. This research is relevant for developing new materials with magnetic properties, which could have applications in data storage and spintronic devices (Capel Berdiell, García-López, Howard, Clemente-León, & Halcrow, 2021).
properties
IUPAC Name |
2-chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N4O/c12-8-5-7(1-3-15-8)11(19)16-10-2-4-18(17-10)6-9(13)14/h1-5,9H,6H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIABFTUSWHIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=NN(C=C2)CC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


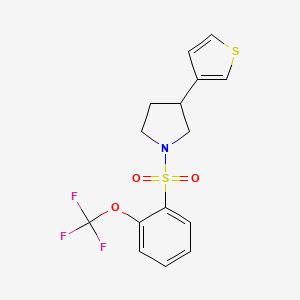
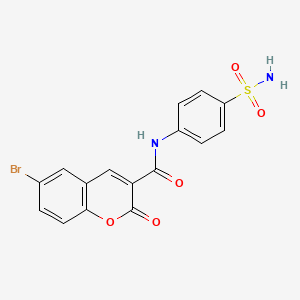
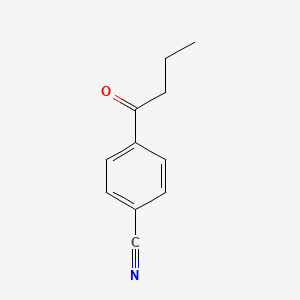
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
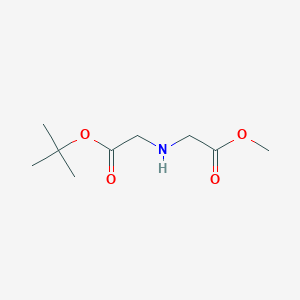
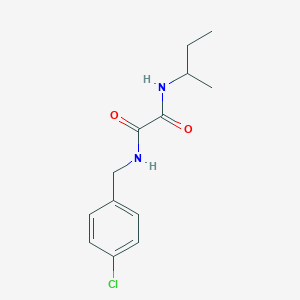
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)
![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)

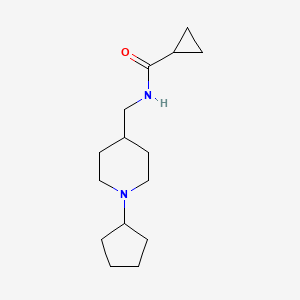

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)